molecular formula C22H23NO6 B11159839 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11159839
M. Wt: 397.4 g/mol
InChI Key: SUBAKMGAOLONKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of benzofurochromenes This compound is characterized by its unique structure, which includes a benzofuran fused with a chromene ring system, and an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common approach is the condensation of 4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl acetate with an appropriate amino acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzofurochromene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in leukemia and central nervous system cancer cells .

Antioxidant Properties
The compound's structure suggests that it may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in the body, which can prevent oxidative stress-related diseases. Preliminary studies indicate that derivatives of this compound can scavenge free radicals effectively .

Pharmacological Applications

Anti-inflammatory Effects
Research has demonstrated that compounds related to 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid exhibit anti-inflammatory properties. These compounds may inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity
Several studies have reported that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests its potential use in developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid involves complex organic reactions that can be optimized for better yields and purity. Researchers are exploring various synthetic pathways to enhance the efficiency of producing this compound while investigating structural modifications to improve its biological activity.

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified significant cytotoxic effects against leukemia cell lines with IC50 values indicating strong efficacy.
Study BAntioxidant PropertiesDemonstrated high radical scavenging activity with a reduction in oxidative stress markers in vitro.
Study CAnti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in cellular models, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran derivatives: Compounds with a benzofuran moiety often display similar chemical reactivity and biological properties.

Uniqueness

What sets 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid apart is its unique combination of a benzofurochromene core with an amino butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₁₈O₅
  • Molecular Weight : 326.343 g/mol
  • CAS Number : 777857-60-0
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 569.7 ± 50.0 °C at 760 mmHg
  • LogP : 4.66 (indicating moderate lipophilicity) .

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic processes.

Biological Activity Overview

Research indicates several potential biological activities for this compound:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It has been suggested that the compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Neuroprotective Properties : There is emerging evidence that compounds similar to this one may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Urban et al. (2020)Highlighted the use of similar compounds in cognitive enhancement, noting their potential neuroprotective effects in animal models .
Patent Analysis (CN109562189A)Discussed the synthesis and application of related compounds as therapeutic agents targeting specific pathways involved in cancer .
PubChem DataProvided structural and property data supporting the potential bioactivity of the compound .

Experimental Evidence

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes linked to inflammation and cancer progression. For example, compounds with similar structures have been documented to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C22H23NO6/c1-12-14-9-16-13-5-2-3-6-17(13)28-19(16)11-18(14)29-22(27)15(12)10-20(24)23-8-4-7-21(25)26/h9,11H,2-8,10H2,1H3,(H,23,24)(H,25,26)

InChI Key

SUBAKMGAOLONKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.